

Advanced Synthesis of 1,4-Diazepan-6-ols: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate*

Cat. No.: *B14020915*

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Executive Summary & Strategic Importance

The 1,4-diazepan-6-ol core represents a critical expansion of the piperazine scaffold. By introducing a seven-membered ring and a hydroxyl handle, this structure offers unique conformational flexibility and a vector for further functionalization that is absent in standard piperazines.

Key Applications:

- **Sigma-1 Receptor Ligands:** The homopiperazine ring provides optimal spatial arrangement for binding hydrophobic pockets.
- **GPCR Antagonists:** Used in the synthesis of 5-HT₃ and Histamine H₃ antagonists.
- **Chiral Scaffolds:** The C6-hydroxyl group serves as a stereogenic center, allowing for the synthesis of enantiopure libraries.

Retrosynthetic Analysis

The synthesis of 1,4-diazepan-6-ol is most reliably approached through the cyclization of ethylenediamine derivatives with a C3-synthon (epichlorohydrin or 1,3-dihalo-2-propanol). Direct alkylation often leads to polymerization; therefore, a sulfonamide protection strategy is the industry standard for controlled cyclization.[1]

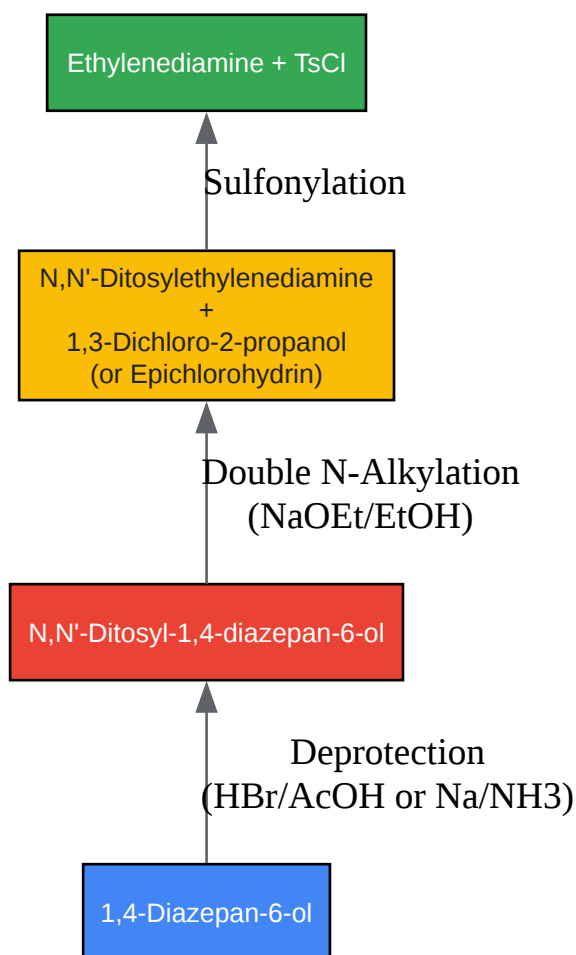


Figure 1: Retrosynthetic disconnection of the 1,4-diazepan-6-ol core.

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[2]

Protocol A: The Sulfonamide Cyclization (Standard Route)

This route is the most robust method for laboratory-scale synthesis, preventing polymerization and ensuring high regioselectivity.

Phase 1: Preparation of N,N'-Di-p-tosylethylenediamine

Reagents: Ethylenediamine, p-Toluenesulfonyl chloride (TsCl), NaOH (aq).[1]

- Setup: Charge a 1L 3-neck flask with ethylenediamine (0.1 mol) and 10% NaOH solution (200 mL).
- Addition: Cool to 0°C. Add TsCl (0.22 mol) portion-wise over 1 hour, maintaining temperature <10°C.
- Reaction: Warm to room temperature (RT) and stir for 4 hours. The product will precipitate as a white solid.
- Workup: Filter the solid, wash with H₂O, and dilute HCl. Recrystallize from ethanol.
 - Yield Target: >85%[2]
 - Checkpoint: MP 163–164°C.

Phase 2: Cyclization to 1,4-Ditosyl-1,4-diazepan-6-ol

Reagents: N,N'-Di-p-tosylethylenediamine, Epichlorohydrin (or 1,3-dichloro-2-propanol), NaOEt, EtOH.[1]

- Activation: In a dry flask under N₂, dissolve N,N'-di-p-tosylethylenediamine (10 mmol) in absolute EtOH (50 mL). Add NaOEt (22 mmol) and reflux for 30 mins to generate the dianion.
- Cyclization: Add epichlorohydrin (11 mmol) dropwise over 20 mins.
- Reflux: Heat at reflux for 12–16 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1).
- Isolation: Cool to RT. The product often precipitates. If not, concentrate to 20% volume and cool. Filter the white solid.
 - Yield Target: 50–65%

- Note: 1,3-dichloro-2-propanol can be used but epichlorohydrin often gives cleaner kinetics via the in situ epoxide formation.

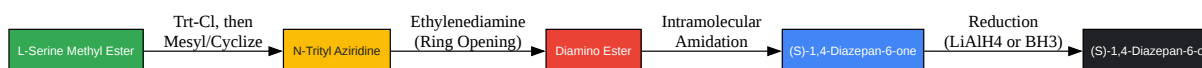
Phase 3: Deprotection (Detosylation)

Reagents: HBr (48% aq), Phenol, Acetic Acid.[1]

- Digestion: Dissolve the cyclic intermediate (5 mmol) in a mixture of 48% HBr (20 mL) and glacial AcOH (20 mL). Add Phenol (1.0 g) as a scavenger.
- Heating: Reflux for 24–48 hours. The solution will turn dark.
- Workup:
 - Cool and concentrate in vacuo to remove excess acid.
 - Dissolve residue in H₂O (10 mL). Wash with Et₂O (2x) to remove phenol byproducts.[1]
 - Basify the aqueous layer to pH >12 with NaOH pellets.
 - Extract continuously with CHCl₃ or DCM for 24 hours (liquid-liquid extractor recommended due to high water solubility).
- Purification: Dry organic phase (Na₂SO₄) and concentrate. Distillation or recrystallization (if solid) yields the free amine.

Protocol B: Asymmetric Synthesis (Chiral Pool)

For drug development requiring enantiopurity, the "Chiral Pool" strategy starting from Serine is superior to resolving the racemate.[1]



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[3][4]

- Starting Material: Methyl (S)-1-tritylaziridine-2-carboxylate (derived from L-Serine).
- Ring Opening: React with ethylenediamine to form the chiral triamine intermediate.
- Cyclization: Thermal or catalyzed intramolecular amidation yields the diazepan-6-one.
- Reduction: Reduction of the carbonyl (LiAlH₄/THF) yields the chiral 1,4-diazepane. Note: This route yields the 6-substituted diazepane; for the 6-hydroxyl specifically, the route is modified to use serine-derived epoxides or by kinetic resolution of the racemic alcohol.

Data Summary & Characterization

The following data typifies the 1,4-diazepan-6-ol core (racemic).

Parameter	Value / Observation
Appearance	Hygroscopic colorless oil or low-melting solid.
¹ H NMR (D ₂ O)	δ 3.85 (m, 1H, CH-O), 2.80–3.10 (m, 8H, Ring CH ₂).[1]
¹³ C NMR	δ 68.5 (C-OH), 54.2 (C-N), 48.1 (C-N).[1]
Solubility	Highly soluble in H ₂ O, MeOH, EtOH.[1] Poor in Et ₂ O, Hexane.
pKa	~9.5 (Secondary amines).[1]

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